molecular formula C14H11NO5 B8683967 Methyl 3-(3-nitrophenoxy)benzoate

Methyl 3-(3-nitrophenoxy)benzoate

Cat. No.: B8683967
M. Wt: 273.24 g/mol
InChI Key: NXSBKTSQQLWANJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenoxy)benzoate is a synthetic aromatic ester building block of interest in organic chemistry and materials science research. This compound integrates a benzoate ester and a nitrophenoxy ether within a single molecule, making it a potentially valuable intermediate for the construction of more complex chemical architectures. Its structure suggests potential applications in the development of specialty polymers, liquid crystals, and as a precursor in the synthesis of compounds with potential pharmacological activity, similar to other studied nitroaromatic esters . Researchers may utilize this compound in structure-activity relationship (SAR) studies or in thermochemical research to understand the energetic and structural effects of substituents in complex benzoate esters . As a multifunctional scaffold, it can undergo further chemical transformations, such as reduction of the nitro group or hydrolysis of the ester, to generate novel chemical entities. Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

methyl 3-(3-nitrophenoxy)benzoate

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-4-2-6-12(8-10)20-13-7-3-5-11(9-13)15(17)18/h2-9H,1H3

InChI Key

NXSBKTSQQLWANJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The position of the nitro and phenoxy groups significantly impacts yields. For example, ortho/meta/para substitution alters steric and electronic effects during nucleophilic aromatic substitution (e.g., 82% yield for para-substituted nitrobenzyloxy vs. lower yields for triazine-linked derivatives) .
  • Multi-Step Syntheses : Compounds with triazine cores (e.g., ) require complex purification (TLC, recrystallization), leading to reduced yields compared to single-step esterifications .

Structural and Physical Properties

Compound Name Melting Point (°C) Rf Value (TLC) Notable Structural Features
Methyl 3-[[4-(3-nitrophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate 165–176 0.34 (2:1 hexane/EtOAc) Triazine core, multiple aromatic rings
1,1-Dimethylethyl analog of above 137–148 0.47 (2:1 hexane/EtOAc) tert-butyl ester group
Methyl 2,5-dimethoxy-3-nitrobenzoate Not reported 0.48 (35% EtOAc/hexane) Adjacent methoxy and nitro groups
Methyl 3-methoxy-4-nitrobenzoate Not reported N/A Methoxy and nitro in adjacent positions

Key Observations :

  • Melting Points : Bulky substituents (e.g., triazine rings) increase melting points (165–176°C) compared to simpler esters (e.g., tert-butyl analog at 137–148°C) .
  • Chromatographic Behavior : Higher polarity (e.g., triazine derivatives) correlates with lower Rf values in hexane/EtOAc systems .

Preparation Methods

Synthesis of 3-Nitrophenol

The preparation of 3-nitrophenol begins with the nitration of phenol, leveraging the meta-directing nature of the hydroxyl group. Concentrated sulfuric acid (6 mL) is cooled to 0–10°C, followed by dropwise addition of a fuming nitric acid–sulfuric acid mixture to maintain temperatures below 15°C. After 1 hour, the mixture is quenched with ice, yielding 3-nitrophenol with ~80% efficiency.

Activation of Methyl 3-Hydroxybenzoate

Methyl 3-hydroxybenzoate is converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane with triethylamine as a base. The mesylate intermediate is isolated via vacuum filtration and reacted with 3-nitrophenoxide (generated by deprotonating 3-nitrophenol with K₂CO₃ in DMF).

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C, 12 hours

  • Yield: 58–62%

  • Key Citation: Analogous bromination and coupling steps are detailed in US10392364B2 for Lenalidomide synthesis.

Mitsunobu Etherification

Reaction Mechanism

The Mitsunobu reaction enables direct ether formation between methyl 3-hydroxybenzoate and 3-nitrophenol. Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) facilitate the coupling in tetrahydrofuran (THF) at 0°C to room temperature.

Optimized Parameters

ParameterValue
SolventTHF
Reaction Time24 hours
Yield71%
Purity (HPLC)>98%

This method circumvents the need for pre-activation of the hydroxyl group, though it requires stoichiometric reagents.

Ullmann-Type Coupling

Substrate Preparation

Methyl 3-iodobenzoate is synthesized via iodination of methyl 3-aminobenzoate using a Sandmeyer reaction. 3-Nitrophenol is then coupled with the iodoester using copper(I) iodide (10 mol%) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C.

Performance Metrics

  • Catalyst: CuI/1,10-phenanthroline

  • Base: Cs₂CO₃

  • Yield: 65%

  • Limitations: Requires inert atmosphere and extended reaction times (48 hours).

Sequential Esterification and Nitration

Methyl 3-Phenoxybenzoate Synthesis

Phenoxybenzoic acid is esterified with methanol using H₂SO₄ as a catalyst. The crude product is recrystallized from ethyl acetate to achieve >95% purity.

Regioselective Nitration

Nitration of methyl 3-phenoxybenzoate employs mixed acid (HNO₃/H₂SO₄) at 0°C. Despite the phenoxy group’s ortho/para-directing effects, meta nitration dominates (~60% selectivity) due to steric hindrance from the ester moiety.

Data Summary

StepYieldSelectivity
Esterification89%N/A
Nitration55%60% meta

Comparative Analysis of Methods

Yield and Scalability

MethodAverage YieldScalability
Williamson Ether60%Moderate
Mitsunobu71%Low
Ullmann Coupling65%High
Sequential Nitration55%High

The Mitsunobu reaction offers superior yields but is cost-prohibitive for industrial scales. Ullmann coupling balances yield and scalability, though it demands specialized catalysts.

Purity and Byproducts

Williamson ether synthesis often generates residual mesylate (~5–8%), necessitating column chromatography. In contrast, the Mitsunobu route produces triphenylphosphine oxide, removable via aqueous wash .

Q & A

Q. What is a standard synthetic route for Methyl 3-(3-nitrophenoxy)benzoate?

this compound can be synthesized via nucleophilic aromatic substitution. A representative method involves reacting methyl 3-hydroxybenzoate with 3-nitrophenyl halides (e.g., chloride or bromide) in the presence of a base like potassium carbonate. Alternatively, triazine-mediated coupling (as seen in related compounds) may involve stepwise substitution using reagents like 2,4,6-trichlorotriazine, followed by displacement with 3-nitrophenol and methyl 3-aminobenzoate under controlled temperatures (e.g., -35°C to 40°C) and catalysts such as DIPEA .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign shifts to confirm regiochemistry (e.g., nitro group placement). For example, aromatic protons in similar compounds exhibit distinct splitting patterns (e.g., δ 7.21–8.21 ppm in DMSO-d₆) .
  • TLC (Rf analysis) : Monitor reaction progress using hexane/EtOAc solvent systems (e.g., Rf = 0.34 for triazine derivatives) .
  • Mass spectrometry : Validate molecular weight (e.g., via NIST spectral databases) .

Q. What are common derivatives of this compound, and how are they applied?

Derivatives include halogenated analogs (e.g., brominated or fluorinated variants) for cross-coupling reactions and amide/ester derivatives for biological studies. For instance, methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) is used as a precursor for heterocyclic synthesis . Substitution reactions (e.g., nitro reduction to amine) enable access to bioactive intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Stepwise temperature control : Lower temperatures (-35°C) minimize side reactions during triazine activation, while higher temperatures (40°C) accelerate nucleophilic substitution .
  • Stoichiometric adjustments : Use 1.15 equivalents of methyl 3-aminobenzoate to drive coupling completion .
  • Purification strategies : Double recrystallization (e.g., CHCl₃/n-hexane) improves purity and yield .

Q. How can discrepancies in NMR data for this compound be resolved?

  • Solvent effects : Compare shifts in DMSO-d₆ vs. CDCl₃; for example, NH protons in amide derivatives appear at δ 10.51 ppm in DMSO-d₆ but may broaden in CDCl₃ .
  • Impurity profiling : Use column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) to isolate pure fractions and re-analyze spectra .
  • Cross-validation : Reference NIST databases for ¹³C NMR assignments (e.g., carbonyl carbons at δ 165–172 ppm) .

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

  • Electrophilic directing effects : The nitro group (-NO₂) meta to the phenoxy moiety deactivates the ring, directing incoming nucleophiles to para positions.
  • Steric hindrance : Bulky substituents (e.g., trifluoromethoxy groups) favor substitution at less hindered sites, as seen in methyl 3-(trifluoromethoxy)benzoate derivatives .
  • Catalytic effects : Bases like DIPEA enhance deprotonation of phenolic intermediates, accelerating displacement kinetics .

Q. How do structural modifications impact the compound’s physicochemical properties?

  • Polarity : Introducing hydroxy or amino groups (e.g., methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate) increases water solubility, as reflected in logP values (e.g., 0.39 vs. parent compound’s ~2.5) .
  • Thermal stability : Melting points vary with crystallinity; derivatives with flexible chains (e.g., 6-aminohexylcarbamoyl) exhibit lower m.p. compared to rigid analogs .

Data Contradiction Analysis

Q. Why do reported melting points for similar benzoate derivatives vary widely?

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) influence packing efficiency. For example, this compound analogs show m.p. ranges of 165–176°C depending on recrystallization protocols .
  • Impurity levels : Residual solvents (e.g., EtOAc) depress m.p.; rigorous drying in vacuo mitigates this .

Q. How should conflicting bioactivity data for derivatives be interpreted?

  • Assay variability : Enzyme inhibition studies may use different substrates or pH conditions. Cross-reference IC₅₀ values with standardized protocols (e.g., NIST guidelines) .
  • Structural nuances : Minor changes (e.g., methyl vs. ethyl esters) alter binding affinities. For example, thiophene-based analogs show enhanced activity over benzoate derivatives due to electronic effects .

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